N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]Triazolo[1,5-a]pyrimidines are a subtype of bioisosteric purine analogs . They have been reported to possess potential anti-tumor activities, especially those bearing functional groups at the C-5, C-6, or C-7 positions .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines can be confirmed by IR, 1H-NMR, MS, and elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can be determined by techniques such as IR, 1H-NMR, MS, and elemental analysis .科学的研究の応用
Novel Synthesis and Structural Analysis
Research has been conducted on the synthesis of novel pyrimidine derivatives, including those containing the triazolopyrimidine ring, which exhibit antibacterial activity. These studies involve detailed structural analysis through X-ray diffraction and various spectroscopic techniques, highlighting the potential of these compounds in developing new antimicrobial agents (Lahmidi et al., 2019).
Antimicrobial Activity
There has been significant interest in the antimicrobial potential of triazolopyrimidine derivatives. Some compounds have shown promising activity against various microbial strains, which could lead to the development of new treatments for bacterial infections (Said et al., 2004).
Potential Therapeutic Applications
The exploration of triazolopyrimidine derivatives as NNMT inhibitors for treating metabolic disorders such as diabetes and chronic kidney disease has been a focus. These inhibitors could offer new avenues for therapy, given the link between NNMT activity and metabolic syndrome (Sabnis, 2021).
Cardiovascular and Antihypertensive Agents
Compounds with a triazolopyrimidine structure have been studied for their potential as cardiovascular agents, showing promising results in enhancing cardiac output and stroke volume without significantly increasing heart rate, suggesting their utility in clinical settings for managing heart conditions (Novinson et al., 1982).
Anticancer Activity
The synthesis of new thienopyrimidine derivatives as potential antitumor agents represents another area of interest. Although some of these compounds did not show significant antitumor activity, their antimicrobial effects were noted, which contributes to the diverse potential applications of triazolopyrimidine derivatives (Said et al., 2004).
将来の方向性
The future directions for research on [1,2,4]triazolo[1,5-a]pyrimidines could involve further exploration of their anti-tumor activities, particularly those bearing functional groups at the C-5, C-6, or C-7 positions . Additionally, more research is needed to understand their mechanism of action and to develop safer and more effective therapeutic agents .
特性
IUPAC Name |
2-methylsulfanyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-23-14-12(5-3-7-17-14)13(22)16-6-2-4-11-8-18-15-19-10-20-21(15)9-11/h3,5,7-10H,2,4,6H2,1H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLSWXAORZDBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。